![molecular formula C7H6IN3 B2851655 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1352396-72-5](/img/structure/B2851655.png)

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

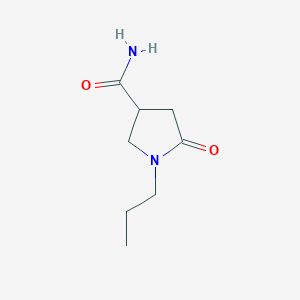

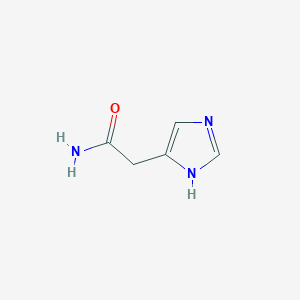

The compound “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is a type of heterocyclic compound . It is essentially planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” are part of the broader study of the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .Applications De Recherche Scientifique

Synthesis and Functionalization

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine is utilized in novel synthetic routes, particularly through iododediazonation processes and copper-catalyzed cyclization, enabling efficient coupling reactions under various conditions such as Suzuki, Heck, Stille, and Sonogashira (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Biomedical Applications

This compound features prominently in biomedical research, with over 300,000 1H-pyrazolo[3,4-b]pyridines described in scientific literature, including a variety of substituents and synthetic methods. These compounds have shown significant biomedical applications (Donaire-Arias et al., 2022).

Novel Synthesis Methods

Innovative methods for synthesizing pyrazolo[3,4-b]pyridine derivatives have been developed, using molecular iodine as a catalyst. This approach offers a new pathway for creating highly substituted derivatives of this compound (Li Zhen-hua, 2011).

Vibrational Spectra Analysis

Studies on the vibrational spectra of derivatives of 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine, such as PYRPCA and PYRPCN, provide insights into their structural and tautomeric characteristics, contributing to a better understanding of these compounds (Bahgat, Jasem, & El‐Emary, 2009).

Environmentally Benign Synthesis

The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in ionic liquid without a catalyst highlights an environmentally friendly and efficient method. This approach simplifies the work-up process and improves reaction yields (Shi, Zhou, & Liu, 2010).

Corrosion Inhibition

Some derivatives of 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine have been explored as potential corrosion inhibitors for metals like mild steel in acidic environments. These studies indicate the practical applications of these compounds beyond the biomedical field (Dandia, Gupta, Singh, & Quraishi, 2013).

Antibacterial and Antioxidant Properties

The antibacterial and antioxidant properties of certain 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives have been identified, showcasing their potential in pharmaceutical and healthcare applications (Variya, Panchal, & Patel, 2019).

Orientations Futures

Propriétés

IUPAC Name |

3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVNENKDYVXQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NNC(=C2C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N'-methylbenzenecarbohydrazide](/img/structure/B2851572.png)

![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)

![N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2851578.png)

![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2851581.png)

![[1-(Aminomethyl)cyclopentyl]methanol hydrochloride](/img/structure/B2851584.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2851587.png)

![{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine](/img/structure/B2851592.png)

![(4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2851595.png)